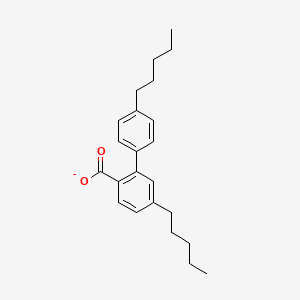
4-Pentylphenyl-4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl-4-pentylbenzoate is an organic compound with the molecular formula C23H30O2. It is a nematic liquid crystal commonly used in optical electronics, particularly in liquid-crystal displays (LCDs) . The compound consists of a phenyl ring substituted with a pentyl group and esterified with 4-pentylbenzoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Pentylphenyl-4-pentylbenzoate can be synthesized through an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the ester bond formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl-4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Pentylphenyl-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystal properties.
Medicine: Explored for drug delivery systems where controlled release is essential.
Industry: Widely used in the production of LCDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-pentylphenyl-4-pentylbenzoate in liquid crystal applications involves its ability to align molecules in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and display images . The molecular targets include the phenyl and benzoate groups, which interact with the electric field to induce the desired alignment .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyl-4’-cyanobiphenyl: Another nematic liquid crystal with similar alignment properties but a different core structure.
4-Heptyl-4’-cyanobiphenyl: Similar in function but with a longer alkyl chain, affecting its phase transition temperatures.
Uniqueness
4-Pentylphenyl-4-pentylbenzoate is unique due to its dual pentyl substitution, which provides a balance between flexibility and rigidity, making it suitable for specific liquid crystal applications .
Propiedades
Fórmula molecular |
C23H29O2- |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
4-pentyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-18-11-14-20(15-12-18)22-17-19(10-8-6-4-2)13-16-21(22)23(24)25/h11-17H,3-10H2,1-2H3,(H,24,25)/p-1 |
Clave InChI |
ABIVMAOWQLEHDW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)CCCCC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
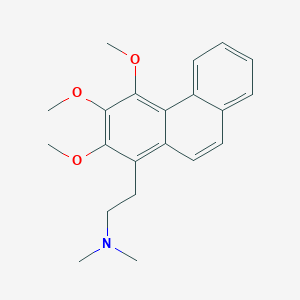
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
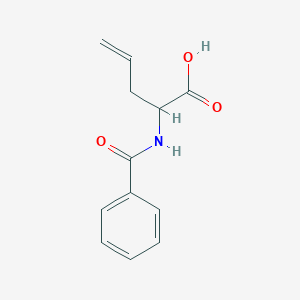
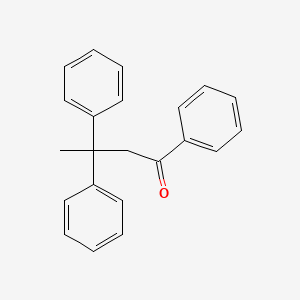
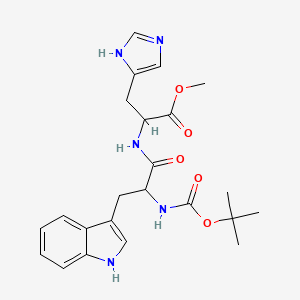
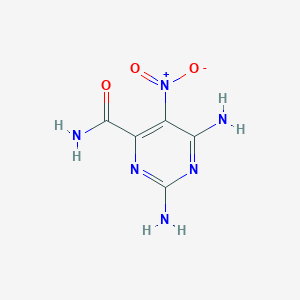
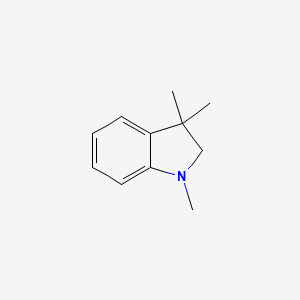
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
